![molecular formula C14H28O B1346246 7-Ethyl-2-methyl-4-undecanone CAS No. 6976-00-7](/img/structure/B1346246.png)
7-Ethyl-2-methyl-4-undecanone
Overview
Description
7-Ethyl-2-methyl-4-undecanone is an organic compound with the molecular formula C14H28O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is known for its unique structure, which includes an ethyl group and a methyl group attached to the fourth carbon of an undecane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-2-methyl-4-undecanone can be achieved through various organic synthesis methods. One common approach involves the alkylation of 2-methyl-4-undecanone with ethyl bromide in the presence of a strong base such as sodium hydride (NaH). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-2-methyl-4-undecanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
7-Ethyl-2-methyl-4-undecanone serves various roles in chemistry, biology, medicine, and industry.
Chemistry: It is used as a starting material or intermediate in synthesizing complex organic molecules. For example, it can be used as a starting material for synthesizing cis-jasmone, methyl jasmonate, and r-jasmolactone . It is also utilized in the production of fragrances, flavors, and other specialty chemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound is investigated for its potential pharmacological properties and interactions with biological targets.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Chemical Reactions
This compound undergoes several chemical reactions, which broadens its application as a chemical intermediate.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) attack the carbonyl carbon.
Synthesis of this compound
This compound can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 2-methyl-4-undecanone with ethyl bromide in the presence of a strong base such as sodium hydride (NaH). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base. In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes, where reaction conditions are optimized to ensure high yield and product purity, and catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Mechanism of Action
The mechanism of action of 7-Ethyl-2-methyl-4-undecanone involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The ethyl and methyl groups may also contribute to the compound’s hydrophobic interactions with lipid membranes or protein surfaces.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-undecanone
- 7-Ethyl-2-methyl-4-undecanol
- 2-Methyl-3-undecanone
- 7-Ethyl-2-methyl-4-nonanone
Uniqueness
7-Ethyl-2-methyl-4-undecanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and methyl groups on the undecane chain influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Biological Activity
7-Ethyl-2-methyl-4-undecanone is an organic compound classified as a ketone, with the molecular formula C14H28O. It features a carbonyl group (C=O) bonded to two hydrocarbon groups, specifically an ethyl group and a methyl group attached to the fourth carbon of an undecane chain. This unique structure contributes to its distinct chemical properties and biological activities, making it a subject of interest in various fields, including chemistry, biology, and medicine.
Chemical Structure
- Molecular Formula : C14H28O
- Molecular Weight : 212.38 g/mol
- Functional Group : Ketone
Synthesis Methods
The synthesis of this compound can be achieved through several organic synthesis methods. A common approach involves the alkylation of 2-methyl-4-undecanone with ethyl bromide in the presence of a strong base such as sodium hydride (NaH). This reaction typically occurs under anhydrous conditions to prevent hydrolysis.
Reaction Pathways
The compound can undergo various chemical reactions:
- Oxidation : Converts to carboxylic acids or other oxygenated derivatives.
- Reduction : The ketone group can be reduced to form alcohols.
- Substitution : Nucleophilic substitution can occur at the carbonyl carbon.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the ethyl and methyl groups contribute to hydrophobic interactions with lipid membranes or protein surfaces, enhancing its bioavailability and efficacy in biological systems.
Pharmacological Properties
Research into the pharmacological properties of this compound has indicated potential applications in:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses.
Toxicological Profile
The toxicity of this compound has been assessed through various studies. The compound exhibits low acute toxicity, with an LD50 value indicating minimal risk under normal handling conditions. Safety data suggest that it should be handled with care, particularly regarding skin and eye contact.
Case Study 1: Enzyme Interaction
In a study examining enzyme-catalyzed reactions, this compound was shown to effectively inhibit certain dehydrogenases involved in metabolic pathways. This inhibition led to altered metabolic profiles in treated cells, suggesting its potential as a therapeutic agent in metabolic disorders.
Case Study 2: Anti-inflammatory Activity
A research investigation focused on the anti-inflammatory effects of this compound demonstrated significant reductions in pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines, revealing its ability to downregulate inflammatory markers such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
2-Methyl-4-undecanone | C13H26O | Moderate enzyme inhibition |
7-Ethyl-2-methyl-4-undecanol | C14H30O | Anti-inflammatory properties |
2-Methyl-3-undecanone | C13H26O | Limited biological activity |
7-Ethyl-2-methyl-4-nonanone | C13H26O | Similar reactivity profile |
Uniqueness of this compound
The compound's specific substitution pattern imparts unique chemical and physical properties that differentiate it from similar compounds. This uniqueness enhances its reactivity and interactions within biological systems, making it a valuable candidate for further research.
Properties
IUPAC Name |
7-ethyl-2-methylundecan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-13H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGPVWMQXJXBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CCC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281157, DTXSID00871176 | |
Record name | 7-ethyl-2-methylundecan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERAPP_57937 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6976-00-7 | |
Record name | 4-Undecanone, 7-ethyl-2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20571 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-ethyl-2-methylundecan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6976-00-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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